molecular formula C6H4BrN3 B1519351 6-bromo-1H-pyrazolo[4,3-b]pyridine CAS No. 1150617-54-1

6-bromo-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1519351
CAS No.: 1150617-54-1
M. Wt: 198.02 g/mol
InChI Key: FONNZZMIJPHSJP-UHFFFAOYSA-N
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Description

6-bromo-1H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C6H4BrN3 and its molecular weight is 198.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biochemical Analysis

Biochemical Properties

6-Bromo-1H-pyrazolo[4,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are involved in cell proliferation and differentiation, and their continuous activation can lead to cancer . This compound interacts with the kinase domain of TRKs, inhibiting their activity and thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These interactions highlight the potential of this compound as a therapeutic agent in cancer treatment.

Cellular Effects

This compound has been shown to influence various cellular processes. It inhibits the proliferation of cancer cell lines, such as the Km-12 cell line, with an IC50 value of 0.304 μM . Additionally, it exhibits selectivity for certain cell lines, including MCF-7 and HUVEC cells . The compound affects cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cancer biology and potential treatments.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the kinase domain of TRKs, leading to the inhibition of their activity . This binding prevents the phosphorylation of the kinase domain, thereby blocking the activation of downstream signaling pathways. The compound’s ability to inhibit TRKs and affect gene expression underscores its potential as a targeted cancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits excellent plasma stability with a half-life (t1/2) greater than 289.1 minutes . This stability is crucial for its sustained activity in biochemical assays and potential therapeutic applications. Long-term studies have shown that the compound maintains its inhibitory effects on TRKs and cellular functions over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity and reduces tumor growth without significant toxicity . At higher doses, toxic effects may be observed, including adverse impacts on liver and kidney function. These findings highlight the importance of optimizing dosage to balance efficacy and safety in potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with cytochrome P450 isoforms. The compound exhibits low inhibitory activity against most cytochrome P450 isoforms, except CYP2C9 . This interaction suggests that the compound may be metabolized primarily through pathways involving CYP2C9, affecting metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, which is essential for its therapeutic efficacy . Understanding these transport mechanisms can aid in optimizing the delivery and effectiveness of the compound in clinical settings.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, ensuring its effective action in inhibiting TRKs and affecting cellular processes.

Properties

IUPAC Name

6-bromo-1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-4-1-5-6(8-2-4)3-9-10-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONNZZMIJPHSJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654011
Record name 6-Bromo-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150617-54-1
Record name 6-Bromo-1H-pyrazolo[4,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150617-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1H-pyrazolo[4,3-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1H-pyrazolo[4,3-b]pyridine
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Synthesis routes and methods I

Procedure details

To a solution of N-(5-bromo-2-methylpyridin-3-yl)acetamide (8.28 g, 36 mmol) in chloroform (550 mL) at ambient temperature was added potassium acetate (4.32 g, 43.6 mmol), acetic acid (2.5 mL, 43.6 mmol) and followed by acetic anhydride (6.86 mL, 72.6 mmol). The mixture was stirred at ambient temperature for 15 minutes before being heated to 40° C. Isoamylnitrite was then added dropwise. The reaction was then stirred at 60° C. for 48 hours. The reaction mixture was poured slowly into a saturated solution of sodium bicarbonate (500 mL) at 0° C. The organic phase was retained and the aqueous phase extracted with dichloromethane (500 mL). The combined organics were then concentrated to a brown oil which was dissolved in methanol (500 mL). Aqueous sodium hydroxide (2 M, 500 mL) was added at 0° C. and the mixture stirred at ambient temperature for 1 hour before the methanol was removed in vacuo. The aqueous mixture was then extracted with ethyl acetate (3×500 mL). The combined organics were dried over magnesium sulfate, filtered, and the solvent removed in vacuo to give 6-bromo-1H-pyrazolo[4,3-b]pyridine as a light brown solid (5.5 g, 77%). 1HNMR (400 MHz, CD3OD, δ): 8.55 (s, 1H), 8.24 (s, 1H), 8.21 (s, 1H).
Quantity
8.28 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
4.32 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
6.86 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 1-(6-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone (1.4 g, 5.9 mmol) in tetrahydrofuran (20 mL) and methanol (15 mL) was added a solution of sodium hydroxide (0.71 g, 18 mmol) in water (5 mL) at 27° C. After 5 h, the reaction was neutralized with hydrogen chloride acid (2 mol/L, 10 mL), and the resulting mixture was extracted with ethyl acetate (3×50 mL). The collected organic extracts were concentrated in vacuo. Purification by flash column chromatography (15→30% ethyl acetate in petroleum ether) afforded 6-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 g, 86% yield). 1H NMR (400 MHz, Chloroform-d) δ 10.46 (brs, 1 H), 8.58 (s, 1 H), 8.25 (s, 1 H), 7.98 (s, 1 H).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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